No Primary Head‑to‑Head Biological Data Available for This Compound
A comprehensive search of PubMed, PubChem BioAssay, Google Patents, and major vendor databases identified no published IC₅₀, Kᵢ, EC₅₀, or other quantitative activity measurement for the target compound [1][2]. The closest characterized analog, compound 9b (a piperidinyl‑bearing benzimidazole pyrrolidinyl amide), exhibited a PrCP IC₅₀ of 12 nM in a recombinant enzyme assay [3], but direct comparison with the target compound is not possible. Consequently, all differentiation claims must be treated as class‑level inference or structural prediction until experimental data become available.
| Evidence Dimension | In vitro PrCP inhibition (recombinant enzyme assay) |
|---|---|
| Target Compound Data | No data reported |
| Comparator Or Baseline | Compound 9b: IC₅₀ = 12 nM |
| Quantified Difference | Cannot be determined |
| Conditions | Recombinant human PrCP; substrate cleavage assay; 1 h incubation at 25 °C |
Why This Matters
Without quantitative comparator data the compound cannot be rationally prioritized over known active analogs for PrCP‑related research.
- [1] PubChem BioAssay Database. Search performed May 2026 for CID 119104667. No bioassay records returned. View Source
- [2] PubMed search for “(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” OR “2034997-24-3” returned zero primary research articles (May 2026). View Source
- [3] Shen HC, Ding FX, Zhou C, et al. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(5):1299‐1305. Table 1 reports IC₅₀ = 12 nM for compound 9b. View Source
